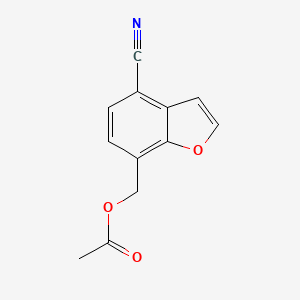
(4-Cyano-7-benzofuryl)methyl Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Cyano-7-benzofuryl)methyl Acetate is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyano-7-benzofuryl)methyl Acetate typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the treatment of different amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods: In industrial settings, the preparation of this compound may involve free radical polymerization in solvents like 1,4-dioxane, using 2,2′-azobisisobutyronitrile (AIBN) as a free radical initiator .
Analyse Chemischer Reaktionen
Types of Reactions: (4-Cyano-7-benzofuryl)methyl Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as sodium hydride (NaH) and various halides are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzofuran derivatives, while reduction can produce amine-substituted compounds.
Wissenschaftliche Forschungsanwendungen
(4-Cyano-7-benzofuryl)methyl Acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antibacterial and antiviral agents.
Medicine: Benzofuran derivatives, including this compound, are being explored for their anti-tumor properties.
Industry: The compound is used in the production of functional polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (4-Cyano-7-benzofuryl)methyl Acetate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily due to its ability to interact with enzymes and receptors involved in various cellular processes. For example, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Benzofuran: A core structure in many biologically active compounds.
Benzothiophene: Similar to benzofuran but contains a sulfur atom instead of oxygen.
Indole: Another heterocyclic compound with significant biological activity.
Uniqueness: (4-Cyano-7-benzofuryl)methyl Acetate stands out due to its unique combination of a cyano group and a benzofuran ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C12H9NO3 |
|---|---|
Molekulargewicht |
215.20 g/mol |
IUPAC-Name |
(4-cyano-1-benzofuran-7-yl)methyl acetate |
InChI |
InChI=1S/C12H9NO3/c1-8(14)16-7-10-3-2-9(6-13)11-4-5-15-12(10)11/h2-5H,7H2,1H3 |
InChI-Schlüssel |
PJGDBVMSOJYWNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1=C2C(=C(C=C1)C#N)C=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


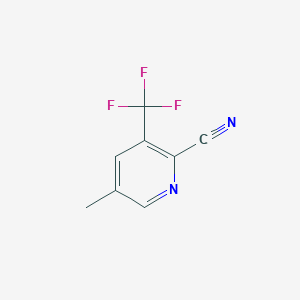
![8-Fluoroimidazo[1,5-a]pyridine](/img/structure/B13659920.png)
![4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]phenyl]phenyl]anilino)benzaldehyde](/img/structure/B13659929.png)
![N-(4-Iodophenyl)-N-methyl-2-[[2-(2-pyridyl)-4-quinazolyl]oxy]propanamide](/img/structure/B13659932.png)
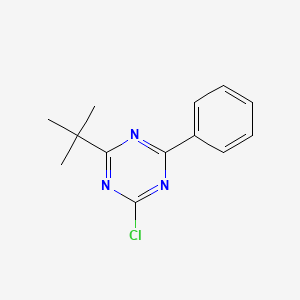
![2-Bromo-5-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13659938.png)
![1,3-Propanediol, 2-(hydroxymethyl)-2-[(phenylmethoxy)methyl]-](/img/structure/B13659949.png)
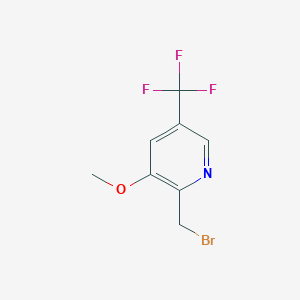

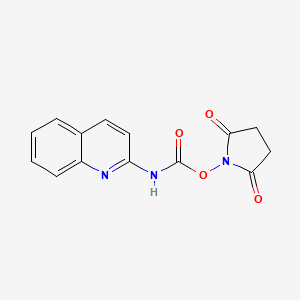

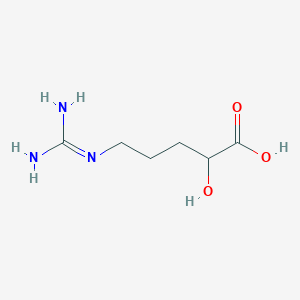
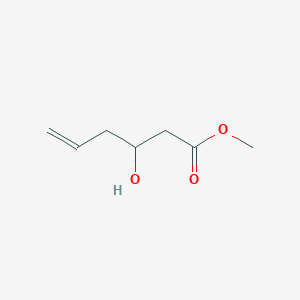
![2-Methylbenzo[d]thiazole-4-carboxamide](/img/structure/B13659998.png)
